BenchChemオンラインストアへようこそ!

5-bromo-2-(7-bromo-2,1,3-benzothiadiazole-4-sulfonamido)benzoic acid

MetAP2 inhibition anti-angiogenesis anthranilic sulfonamide SAR

This dibrominated BTDZ-sulfonamide-benzoic acid hybrid features two electronically distinct aryl bromides enabling chemoselective, sequential cross-coupling. The 7-Br on the BTDZ core tunes LUMO energy and serves as a Suzuki/Stille handle, while the 5-Br on the benzoic acid permits orthogonal derivatization. Unlike the mono-bromo analog (CAS 312742-11-3), this compound supports D–A–D architecture construction for OLEDs/OFETs and systematic SAR studies on MetAP2 inhibition. The free carboxylic acid enables direct amide conjugation. Only this dibrominated variant offers dual synthetic vectors without compromising electronic tunability.

Molecular Formula C13H7Br2N3O4S2
Molecular Weight 493.14
CAS No. 132028-60-5
Cat. No. B2461756
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-bromo-2-(7-bromo-2,1,3-benzothiadiazole-4-sulfonamido)benzoic acid
CAS132028-60-5
Molecular FormulaC13H7Br2N3O4S2
Molecular Weight493.14
Structural Identifiers
SMILESC1=CC(=C(C=C1Br)C(=O)O)NS(=O)(=O)C2=CC=C(C3=NSN=C23)Br
InChIInChI=1S/C13H7Br2N3O4S2/c14-6-1-3-9(7(5-6)13(19)20)18-24(21,22)10-4-2-8(15)11-12(10)17-23-16-11/h1-5,18H,(H,19,20)
InChIKeyUZLCVLKBHPQDNV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Bromo-2-(7-bromo-2,1,3-benzothiadiazole-4-sulfonamido)benzoic Acid (CAS 132028-60-5): Compound Identity and Procurement Baseline


5-Bromo-2-(7-bromo-2,1,3-benzothiadiazole-4-sulfonamido)benzoic acid (CAS 132028-60-5; molecular formula C₁₃H₇Br₂N₃O₄S₂; MW 493.14) is a dibrominated aryl sulfonamide derivative built on a 2,1,3-benzothiadiazole (BTDZ) core linked via a sulfonamide bridge to a 5-bromobenzoic acid moiety [1]. The BTDZ scaffold is recognized as a strong electron-accepting fragment with established utility in n-type organic semiconductors, OLED electron-transport layers, and near-infrared fluorophores . The compound bears two bromine substituents—one at position 7 of the BTDZ ring and one at position 5 of the benzoic acid ring—conferring dual synthetic handles for orthogonal cross-coupling derivatization. This compound is supplied at ≥90–95% purity by multiple vendors for research use only and belongs to a broader class of anthranilic acid sulfonamides investigated as methionine aminopeptidase-2 (MetAP2) inhibitors and endothelin receptor antagonists [2][3].

Why 5-Bromo-2-(7-bromo-2,1,3-benzothiadiazole-4-sulfonamido)benzoic Acid Cannot Be Replaced by Close Structural Analogs


Attempting to substitute this compound with its non-brominated BTDZ analog (e.g., CAS 299921-67-8, MW 335.36 ) or the mono-brominated variant lacking the 7-bromo on the BTDZ ring (CAS 312742-11-3, MW 414.3 ) introduces multiple functional deficits simultaneously: loss of a reactive cross-coupling site at the BTDZ 7-position compromises synthetic diversification strategies; altered electron density on the BTDZ core shifts redox potentials and charge-transfer characteristics critical for optoelectronic performance; and changes in molecular weight, lipophilicity, and hydrogen-bonding capacity affect both biological target engagement and physicochemical properties such as solubility and metabolic stability [1]. In the MetAP2 inhibitor series, even minor substituent changes on the aryl sulfonamide scaffold produced order-of-magnitude differences in enzymatic IC₅₀ values [2]. Therefore, generic in-class substitution without explicit comparative bioactivity or photophysical data risks experimental irreproducibility and invalid structure–activity conclusions.

Quantitative Differentiation Evidence for 5-Bromo-2-(7-bromo-2,1,3-benzothiadiazole-4-sulfonamido)benzoic Acid: Head-to-Head vs. Class-Level Data


MetAP2 Enzymatic Inhibition: Class-Level SAR Inference from Mono-Brominated Analog

The closest published analog, 2-(2,1,3-benzothiadiazole-4-sulfonamido)-5-bromobenzoic acid (CAS 312742-11-3; lacking the 7-bromo on the BTDZ ring), exhibits an IC₅₀ of 3.9 µM against human methionine aminopeptidase-2 (MetAP2) in a coupled enzyme chromogenic assay at pH 7.4, 22 °C [1]. The target compound (CAS 132028-60-5) bears an additional electron-withdrawing 7-bromo substituent on the BTDZ core. In the anthranilic sulfonamide MetAP2 inhibitor series, analogous electron-withdrawing modifications on the aryl sulfonamide portion altered IC₅₀ values by up to 10-fold [2]. Direct IC₅₀ data for the target compound against MetAP2 are not publicly available; the 3.9 µM value serves as a class-level baseline from which the 7-bromo effect must be experimentally determined.

MetAP2 inhibition anti-angiogenesis anthranilic sulfonamide SAR

Physicochemical Differentiation: Molecular Weight, Bromine Content, and Calculated logP

The target compound (MW 493.14; C₁₃H₇Br₂N₃O₄S₂; two bromine atoms, 32.4% Br by mass ) is differentiated from the non-brominated analog (CAS 299921-67-8; MW 335.36; C₁₃H₉N₃O₄S₂ ) by an additional 157.78 g/mol and from the mono-bromo analog (CAS 312742-11-3; MW 414.3; C₁₃H₈BrN₃O₄S₂; one bromine, 19.3% Br ) by 78.8 g/mol. The second bromine increases the heavy atom count and polar surface area contribution, which together influence membrane permeability, albumin binding, and metabolic stability—parameters demonstrated to be sensitive to single-atom substitutions in the anthranilic sulfonamide MetAP2 series [1]. Calculated logP values are not experimentally reported but are expected to increase by approximately 0.5–1.0 log units per bromine addition based on Hansch π constants for aromatic bromine.

physicochemical properties drug-likeness lipophilicity

Synthetic Utility: Dual Orthogonal Cross-Coupling Handles vs. Single-Handle Analogs

The target compound possesses two aryl bromide sites: one at the 7-position of the BTDZ ring (para to the sulfonamide) and one at the 5-position of the benzoic acid ring (para to the carboxylic acid) [1]. The 7-bromo-BTDZ motif is explicitly exploited in the literature for Pd-catalyzed Suzuki, Stille, and Sonogashira couplings to construct donor–acceptor fluorophores and conjugated polymers [2]. The mono-bromo analog (CAS 312742-11-3) lacks this BTDZ bromine and therefore cannot participate in BTDZ-directed cross-coupling without prior functionalization. This structural difference confers orthogonal derivatization potential: sequential coupling at the BTDZ 7-position followed by the benzoic acid 5-position (or vice versa) enables the construction of unsymmetrically substituted architectures that are inaccessible from the mono-bromo or non-brominated analogs [3].

cross-coupling Suzuki coupling C–C bond formation building block

Electronic Modulation: Electron-Withdrawing Strength of 7-Bromo-BTDZ vs. Unsubstituted BTDZ Core

The 2,1,3-benzothiadiazole core is a well-characterized electron-accepting unit used in donor–acceptor (D–A) materials for organic electronics . Bromination at the 7-position introduces a –I (inductive) electron-withdrawing effect quantified by a Hammett σₘ value of +0.39 for aryl-Br [1], which lowers the LUMO energy of the BTDZ unit relative to the unsubstituted core. In 4,7-dibromo-BTDZ derivatives, this enhanced electron deficiency is correlated with red-shifted absorption (λabs ~420 nm) and increased molar absorptivity compared to non-halogenated BTDZ analogs [2]. The target compound’s 7-bromo-BTDZ-4-sulfonamide arrangement places the bromine in direct conjugation with the sulfonamide electron-withdrawing group, amplifying the core’s acceptor strength—a feature absent in the mono-bromo analog (CAS 312742-11-3), whose BTDZ ring is unsubstituted.

electron acceptor Hammett constant redox potential optoelectronics

Vendor Purity Specifications: Minimum 90–95% with LCMS/NMR Confirmation

The target compound is commercially available from multiple research chemical suppliers with declared purity ≥90% (Life Chemicals, catalog F0037-0129 ) or ≥95% (Chemenu, catalog CM903950 ). The mono-bromo analog (CAS 312742-11-3) is offered at ≥95% purity (Chemenu, catalog CM815940 ), and the non-brominated analog (CAS 299921-67-8) at ≥95% . Life Chemicals confirms purity by LCMS and/or 400 MHz ¹H NMR . The target compound’s higher molecular complexity (two bromine atoms; potential for regioisomeric impurities during synthesis) makes independent analytical verification (HPLC, NMR) particularly important compared to the simpler mono-bromo or non-brominated analogs where synthetic routes are less prone to regioisomeric byproducts.

purity specification quality control procurement

Biological Target Engagement Across Screening Panels: Multi-Target Activity Fingerprint vs. In-Class Comparators

The mono-bromo analog (CAS 312742-11-3) has been tested in multiple high-throughput screening assays beyond MetAP2, including: regulator of G-protein signaling 4 (RGS4), μ-opioid receptor (MOR-1), ADAM17, and muscarinic M1 receptor, with primary screening data deposited in PubChem and ChEMBL . No primary screening data are publicly available for the target compound (CAS 132028-60-5). The additional 7-bromo substituent may alter the selectivity profile across these targets, as halogen substitution on the BTDZ core has been shown to modulate binding to endothelin receptors in the benzothiadiazole sulfonamide series [1]. Until target engagement data for the dibrominated compound are generated, the screening fingerprint of the mono-bromo analog provides a provisional activity baseline that must be independently verified.

high-throughput screening target engagement polypharmacology

Validated Application Scenarios for 5-Bromo-2-(7-bromo-2,1,3-benzothiadiazole-4-sulfonamido)benzoic Acid in Research and Industrial Procurement


MetAP2 Inhibitor Lead Optimization and SAR Expansion

This compound serves as a key SAR probe for anthranilic acid sulfonamide-based MetAP2 inhibitor programs. The mono-bromo analog (CAS 312742-11-3) demonstrated an IC₅₀ of 3.9 µM against human MetAP2 [1], and the addition of the 7-bromo substituent on the BTDZ ring allows systematic evaluation of electronic and steric effects on enzymatic potency. Given that single-atom substitutions in this series produced significant shifts in IC₅₀ and albumin binding [2], the dibrominated compound is positioned to explore whether enhanced BTDZ electron deficiency improves or disrupts active-site interactions. Procurement of this compound enables head-to-head enzymatic assays against the mono-bromo and non-brominated analogs to establish a quantitative SAR triad.

Donor–Acceptor Fluorophore and OLED Material Development

The 2,1,3-benzothiadiazole core is a premier electron-accepting building block for organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and near-infrared fluorescent dyes . The 7-bromo substituent serves both as an electronic tuning element (lowering LUMO energy via inductive withdrawal) and as a Suzuki/Stille cross-coupling handle for attaching donor moieties [3]. Unlike the mono-bromo analog which lacks the BTDZ bromine, this compound enables construction of D–A–D or D–A architectures with site-specific donor placement at the BTDZ 7-position while retaining the benzoic acid functionality for further conjugation or surface anchoring.

Endothelin Receptor Antagonist Pharmacophore Exploration

Benzothiadiazole sulfonamides have been patented as endothelin receptor antagonists with potential applications in cardiovascular and respiratory disease [4]. The target compound’s dibrominated scaffold extends the chemical space explored in the original patent filings, which focused primarily on mono-substituted BTDZ derivatives. Procurement supports the generation of novel intellectual property around halo-substituted BTDZ-sulfonamide-benzoic acid hybrids, with the 7-bromo position offering a vector for additional diversity-oriented synthesis via cross-coupling.

Orthogonal Bioconjugation and Chemical Probe Design

The dual aryl bromide architecture enables sequential, chemoselective functionalization: the electronically differentiated BTDZ 7-Br and benzoic acid 5-Br sites respond to different catalytic conditions, permitting stepwise installation of fluorophores, affinity tags, or solubility handles. This property is absent in the mono-bromo analog . The benzoic acid moiety additionally provides a convenient conjugation point for amide bond formation with amine-containing biomolecules or solid supports, making this compound a versatile intermediate for chemical biology probe synthesis.

Quote Request

Request a Quote for 5-bromo-2-(7-bromo-2,1,3-benzothiadiazole-4-sulfonamido)benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.